5-Methoxy-3-(3-methoxyphenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is also known by its IUPAC name, 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid . This compound is characterized by the presence of two methoxy groups and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5-Methoxy-3-(3-methoxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde or 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-3-(3-methoxyphenyl)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.
3,5-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
5-Methoxy-3-(3-methoxyphenyl)benzoic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on a biphenyl structure. This combination of functional groups and the biphenyl scaffold provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-5-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-3-4-10(7-13)11-6-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXLLYIVFEMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689155 |
Source
|
Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-38-0 |
Source
|
Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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